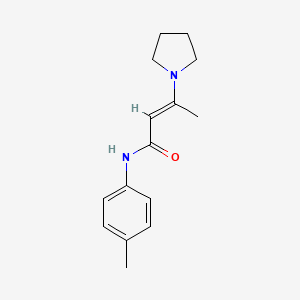

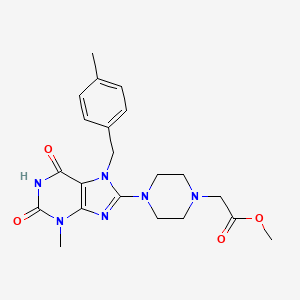

(E)-N-(4-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-N-(4-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide” is a compound that contains a pyrrolidine ring, a but-2-enamide group, and a 4-methylphenyl group. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . The but-2-enamide group contains a carbon-carbon double bond, which could potentially undergo various chemical reactions. The 4-methylphenyl group is a benzene ring with a methyl group attached, which could contribute to the compound’s physical and chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the pyrrolidine ring, the but-2-enamide group, and the 4-methylphenyl group. The pyrrolidine ring could potentially introduce steric effects and influence the compound’s conformation. The but-2-enamide group could participate in hydrogen bonding and other intermolecular interactions. The 4-methylphenyl group could contribute to the compound’s aromaticity and influence its electronic properties .

Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The but-2-enamide group contains a carbon-carbon double bond, which could potentially undergo addition reactions. The pyrrolidine ring might undergo reactions at the nitrogen atom. The 4-methylphenyl group, being an aromatic ring, might undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the pyrrolidine ring, the but-2-enamide group, and the 4-methylphenyl group could affect the compound’s solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Potential Anti-HIV Activity

One study focused on a structurally related compound, identifying it as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This suggests the possibility of using similar compounds in the development of new anti-HIV medications (R. Tamazyan et al., 2007).

Synthesis and Molecular Structure

Another study detailed the one-pot synthesis of enaminones, including a compound structurally similar to "(E)-N-(4-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide". It provided insights into the chemical features of β-enaminones through NMR and X-ray diffraction techniques, highlighting the role of intermolecular interactions in defining the structural properties of these compounds (A. Barakat et al., 2020).

Electrophoretic Separation for Quality Control

The electrophoretic separation of imatinib mesylate and related substances, including a compound with a pyrrolidinyl group similar to the target compound, was developed for quality control purposes. This method's effectiveness and low cost suggest its applicability for controlling the quality of pharmaceutical compounds (Lei Ye et al., 2012).

Intramolecular Cyclization for Heterocyclic Compounds

Research on the intramolecular cyclization of enamides, including compounds with pyrrolidinyl groups, has been conducted. This work provides a pathway to synthesizing heterocyclic compounds, indicating the potential for using similar strategies in synthesizing new organic compounds with pharmaceutical applications (I. Danilyuk et al., 2016).

Histone Deacetylase Inhibition for Cancer Therapy

The discovery and evaluation of a compound as a small molecule histone deacetylase (HDAC) inhibitor suggest the potential of structurally related compounds in cancer therapy. This highlights the importance of exploring similar compounds for their bioactivity and potential therapeutic applications (Nancy Z. Zhou et al., 2008).

properties

IUPAC Name |

(E)-N-(4-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-12-5-7-14(8-6-12)16-15(18)11-13(2)17-9-3-4-10-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCICXYIMCUJLFD-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=C(C)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C(\C)/N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2595739.png)

![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)

![ethyl 4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2595744.png)

![8-fluoro-2-(4-oxo-3,4-dihydrophthalazine-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2595752.png)

![4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2595753.png)

![4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2595754.png)

![2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde](/img/structure/B2595757.png)

![1-[3-(3-Phenylpropyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2595759.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2595761.png)